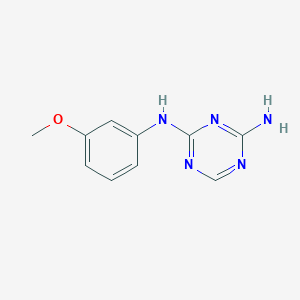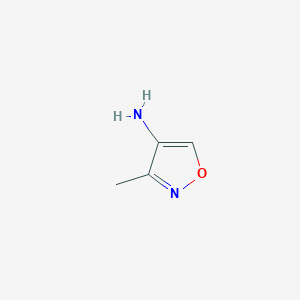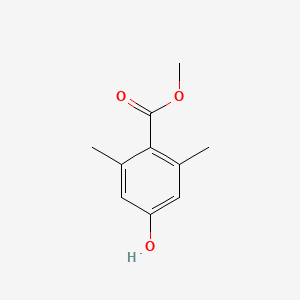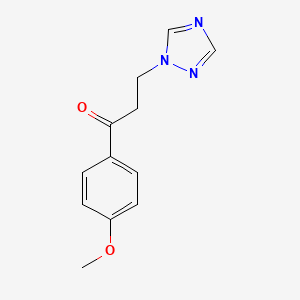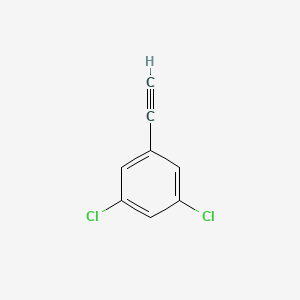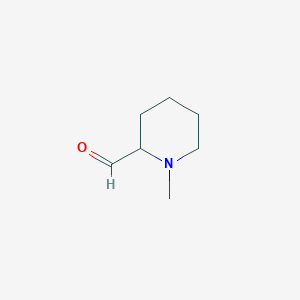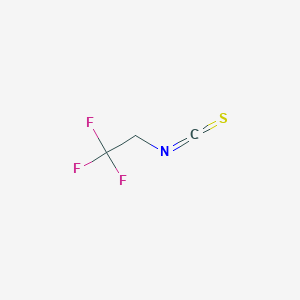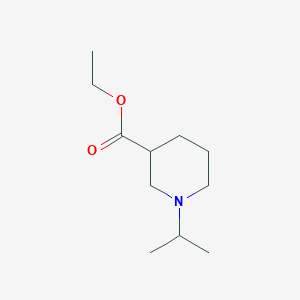
7-(Trifluoromethyl)quinolin-2-amine
説明
7-(Trifluoromethyl)quinolin-2-amine , also known by its IUPAC name 8-(trifluoromethyl)-2-quinolinamine , is a chemical compound with the molecular formula C10H7F3N2 . It features a quinoline scaffold modified by the addition of a trifluoromethyl group at position 8. Quinolines are heterocyclic aromatic compounds that find applications in both natural and synthetic chemistry due to their diverse properties and potential pharmaceutical relevance .
Synthesis Analysis
Several synthetic methods have been employed for the construction of quinoline scaffolds. Notably, the Doebner–von Miller reaction stands out as an effective approach for synthesizing 2-methylquinoline derivatives. Researchers have successfully applied this protocol to the synthesis of 2-methylquinoline using aniline and acrolein as starting materials .
Molecular Structure Analysis
The molecular structure of 7-(Trifluoromethyl)quinolin-2-amine consists of a quinoline ring fused with a pyridine moiety. The trifluoromethyl group is attached at position 8, resulting in a characteristic double-ring system. The compound’s InChI code is 1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-4-5-8(14)15-9(6)7/h1-5H,(H2,14,15) .
Chemical Reactions Analysis
Various classical synthesis protocols, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller , and Conrad Limpach , have been historically used for constructing the principal quinoline scaffold. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the functionalization of quinolines. These methods enhance the versatility of quinoline derivatives for biological and pharmaceutical applications .
科学的研究の応用
Microtubule-Targeted Agents (MTAs)
Derivatives of 7-(Trifluoromethyl)quinolin-2-amine have been explored as potential MTAs. These agents can inhibit microtubule polymerization, which is crucial in cell division, making them promising candidates for anticancer therapies. They have shown cytotoxic activity against various cancer cell lines such as PC3, K562, and HeLa .
COX-2 Inhibitors
Modifications on the quinoline ring, like those at the C-7 and C-8 positions, have been found to increase COX-2 inhibitory potency and selectivity. This suggests that 7-(Trifluoromethyl)quinolin-2-amine could be a scaffold for developing new COX-2 inhibitors, which are important in treating inflammation and pain .
Antitumor Agents
The compound’s derivatives have been identified as potent antitumor agents. Their ability to interfere with microtubule dynamics presents a valuable mechanism for disrupting cancer cell proliferation .
Lipophilicity Enhancement
Substituents on the quinoline ring, such as at the trifluoromethyl group at position 7, can enhance lipophilic properties. This is beneficial for drug design as it can improve compound solubility and membrane permeability .
Structural Optimization Strategy
The compound serves as a base structure for optimization strategies in medicinal chemistry. By modifying its structure, researchers can enhance its pharmacological profile .
Synthesis of Quinolin-2-Ones
While not directly related to 7-(Trifluoromethyl)quinolin-2-amine, its structural analogs are used in synthesizing quinolin-2-ones, which have various medicinal applications .
Safety and Hazards
- Safety Information : MSDS
作用機序
Target of Action
The primary targets of 7-(Trifluoromethyl)quinolin-2-amine are microtubules . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
7-(Trifluoromethyl)quinolin-2-amine acts as a microtubule-targeted agent (MTA) . It inhibits the polymerization of tubulin, a protein that forms the microtubule structure . This disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s action on microtubules affects the mitotic spindle assembly, a structure necessary for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing . The inability to complete cell division triggers programmed cell death, or apoptosis .
Result of Action
The result of 7-(Trifluoromethyl)quinolin-2-amine’s action is the inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that it has potent anti-proliferative activity against various cell lines, including PC3, K562, and HeLa . The compound disrupts the tubulin network in cells, leading to cell cycle arrest and apoptosis .
特性
IUPAC Name |
7-(trifluoromethyl)quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-6-2-4-9(14)15-8(6)5-7/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKJFBMTNDZZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555325 | |
| Record name | 7-(Trifluoromethyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)quinolin-2-amine | |
CAS RN |
113508-12-6 | |
| Record name | 7-(Trifluoromethyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(trifluoromethyl)quinolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B1355353.png)
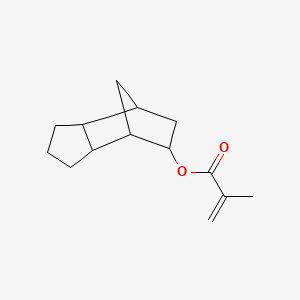
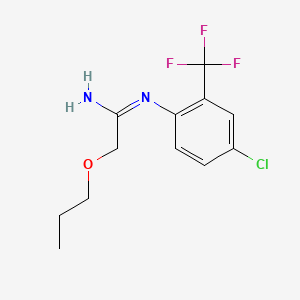
![[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1355359.png)
